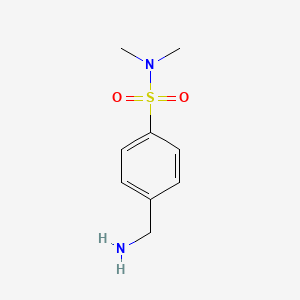

4-(aminomethyl)-N,N-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(aminomethyl)-N,N-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an aminomethyl group attached to a benzene ring, which is further substituted with a dimethylamino group and a sulfonamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide typically involves the reaction of 4-(aminomethyl)benzenesulfonamide with dimethylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(aminomethyl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides or other derivatives.

Applications De Recherche Scientifique

4-(aminomethyl)-N,N-dimethylbenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial activities.

Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mécanisme D'action

The mechanism of action of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(aminomethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonamide group.

4-aminomethyl-7-benzyloxy-2H-chromen-2-one: Contains an aminomethyl group attached to a chromenone ring.

Uniqueness

4-(aminomethyl)-N,N-dimethylbenzenesulfonamide is unique due to the presence of both the dimethylamino and sulfonamide groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Activité Biologique

4-(Aminomethyl)-N,N-dimethylbenzenesulfonamide, also known as This compound , is a compound that has garnered attention due to its potential biological activities, particularly in antiviral research. This article explores its biological activity, focusing on its interactions with various biological targets, including enzymes and receptors, as well as its therapeutic potential against viral infections.

The compound has the following chemical structure and properties:

- Molecular Formula : C9H14N2O2S

- Molecular Weight : 202.29 g/mol

- SMILES Notation : CN(C)S(=O)(=O)c1ccc(N)cc1

- InChI Key : BABGMPQXLCJMSK-UHFFFAOYSA-N

Recent studies have shown that this compound acts as a potent inhibitor of viral entry, particularly for filoviruses such as Ebola and Marburg viruses. The compound's mechanism involves the inhibition of viral glycoprotein fusion, which is crucial for viral entry into host cells.

Inhibitory Activity Against Viruses

- Ebola Virus : The compound has been identified as a small-molecule inhibitor of Ebola virus entry. It was found to have effective concentrations (EC50) less than 10 μM against both Ebola and Marburg viruses in Vero cell assays, demonstrating broad-spectrum antiviral activity .

- Marburg Virus : Similar to its effects on Ebola virus, the compound also inhibits Marburg virus entry, suggesting its potential utility in treating infections caused by these highly pathogenic viruses .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features that enhance its binding affinity to viral targets. SAR studies indicate that modifications in the amide portion and aromatic region significantly influence the compound's potency and selectivity towards viral proteins .

| Compound | EC50 (μM) | Viral Target |

|---|---|---|

| CBS1118 | <10 | Ebola |

| CBS1118 | <10 | Marburg |

Study 1: Antiviral Efficacy

A study published in Nature detailed the discovery of a series of 4-(aminomethyl)benzamide derivatives, including our compound of interest, which were tested for their ability to inhibit Ebola virus entry. The results highlighted that specific structural modifications led to enhanced potency against viral infection .

Study 2: Metabolic Stability

Further investigations into the metabolic stability of these compounds revealed that some derivatives, including those based on this compound, exhibited good stability in plasma and liver microsomes from both rat and human sources. This characteristic is vital for developing therapeutics with favorable pharmacokinetic profiles .

Propriétés

IUPAC Name |

4-(aminomethyl)-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-11(2)14(12,13)9-5-3-8(7-10)4-6-9/h3-6H,7,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKLMWLTOSBDGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388748 |

Source

|

| Record name | 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210918-25-5 |

Source

|

| Record name | 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.